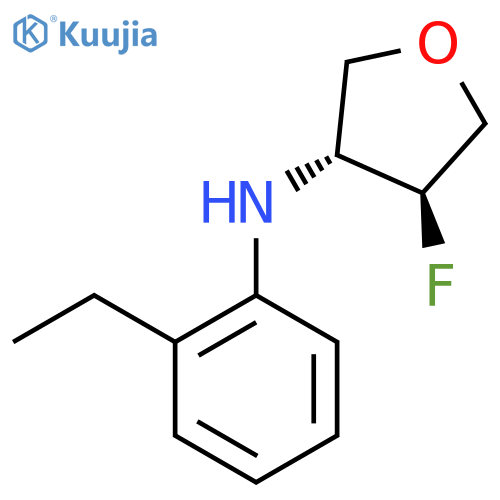

Cas no 2165499-52-3 ((3R,4S)-N-(2-Ethylphenyl)-4-fluorooxolan-3-amine)

(3R,4S)-N-(2-Ethylphenyl)-4-fluorooxolan-3-amine 化学的及び物理的性質

名前と識別子

-

- (3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine

- (3R,4S)-N-(2-Ethylphenyl)-4-fluorooxolan-3-amine

-

- インチ: 1S/C12H16FNO/c1-2-9-5-3-4-6-11(9)14-12-8-15-7-10(12)13/h3-6,10,12,14H,2,7-8H2,1H3/t10-,12-/m1/s1

- InChIKey: YTWWLHAUFMREQP-ZYHUDNBSSA-N

- ほほえんだ: F[C@@H]1COC[C@H]1NC1C=CC=CC=1CC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 200

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 21.3

(3R,4S)-N-(2-Ethylphenyl)-4-fluorooxolan-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1912-2907-0.5g |

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine |

2165499-52-3 | 95%+ | 0.5g |

$318.0 | 2023-09-06 | |

| Life Chemicals | F1912-2907-1g |

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine |

2165499-52-3 | 95%+ | 1g |

$335.0 | 2023-09-06 | |

| Life Chemicals | F1912-2907-2.5g |

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine |

2165499-52-3 | 95%+ | 2.5g |

$670.0 | 2023-09-06 | |

| TRC | R236971-500mg |

(3r,4s)-n-(2-ethylphenyl)-4-fluorooxolan-3-amine |

2165499-52-3 | 500mg |

$ 320.00 | 2022-06-03 | ||

| Life Chemicals | F1912-2907-5g |

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine |

2165499-52-3 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| TRC | R236971-100mg |

(3r,4s)-n-(2-ethylphenyl)-4-fluorooxolan-3-amine |

2165499-52-3 | 100mg |

$ 95.00 | 2022-06-03 | ||

| Life Chemicals | F1912-2907-0.25g |

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine |

2165499-52-3 | 95%+ | 0.25g |

$302.0 | 2023-09-06 | |

| Life Chemicals | F1912-2907-10g |

(3R,4S)-N-(2-ethylphenyl)-4-fluorooxolan-3-amine |

2165499-52-3 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| TRC | R236971-1g |

(3r,4s)-n-(2-ethylphenyl)-4-fluorooxolan-3-amine |

2165499-52-3 | 1g |

$ 475.00 | 2022-06-03 |

(3R,4S)-N-(2-Ethylphenyl)-4-fluorooxolan-3-amine 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

3. Book reviews

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

(3R,4S)-N-(2-Ethylphenyl)-4-fluorooxolan-3-amineに関する追加情報

Comprehensive Overview of (3R,4S)-N-(2-Ethylphenyl)-4-fluorooxolan-3-amine (CAS No. 2165499-52-3)

The compound (3R,4S)-N-(2-Ethylphenyl)-4-fluorooxolan-3-amine (CAS No. 2165499-52-3) is a fluorinated oxolane derivative with significant potential in pharmaceutical and agrochemical research. Its unique stereochemistry and functional groups make it a valuable intermediate for synthesizing bioactive molecules. The fluorooxolan-3-amine core structure is particularly noteworthy for its role in enhancing metabolic stability and bioavailability, which are critical factors in drug development.

In recent years, the demand for fluorinated compounds like (3R,4S)-N-(2-Ethylphenyl)-4-fluorooxolan-3-amine has surged due to their applications in precision medicine and sustainable agriculture. Researchers are increasingly exploring its potential as a building block for targeted therapies, especially in oncology and neurology. The compound's ethylphenyl moiety also contributes to its lipophilicity, a property highly sought after in CNS drug design.

From a synthetic chemistry perspective, the 2165499-52-3 compound exemplifies the growing trend of stereoselective synthesis in modern organic chemistry. Its (3R,4S) configuration is achieved through advanced catalytic methods, reflecting the pharmaceutical industry's shift toward chiral purity in active pharmaceutical ingredients (APIs). This aligns with current green chemistry initiatives, as efficient stereocontrol reduces waste and improves sustainability.

The fluorooxolan scaffold present in this molecule has gained attention in AI-driven drug discovery platforms. Computational studies suggest its compatibility with various biological targets, particularly GPCRs and kinases, making it a frequent subject of virtual screening campaigns. This connection to digital chemistry tools addresses the growing intersection between cheminformatics and experimental research that many scientists are actively searching for online.

Analytical characterization of (3R,4S)-N-(2-Ethylphenyl)-4-fluorooxolan-3-amine typically involves advanced techniques like chiral HPLC and 19F NMR, which are hot topics in analytical method development forums. The fluorine atom's distinct NMR signature makes this compound particularly useful for metabolic tracking studies, a technique growing in popularity for ADME research.

In material science applications, derivatives of this amine-oxolane structure have shown promise in liquid crystal formulations and polymeric materials. The balance between its aromatic and aliphatic components contributes to interesting thermotropic properties, a subject of numerous recent patents and publications.

The safety profile of 2165499-52-3 makes it attractive for industrial applications compared to more hazardous fluorinated compounds. This aligns with the current market demand for safer fluorochemicals, as evidenced by increasing searches for green fluorination techniques and sustainable halogenation methods.

From a commercial perspective, the global market for specialized intermediates like (3R,4S)-N-(2-Ethylphenyl)-4-fluorooxolan-3-amine is expanding rapidly, driven by the contract research organization (CRO) sector and custom synthesis services. The compound's patent landscape reveals strategic filings across multiple jurisdictions, indicating its perceived value in intellectual property-driven markets.

Future research directions for this molecule likely include exploration of its prodrug potential and investigation of its structure-activity relationships (SAR) in various biological systems. The scientific community's growing interest in fluorine bioisosteres suggests this compound will remain relevant in medicinal chemistry optimization strategies for years to come.

2165499-52-3 ((3R,4S)-N-(2-Ethylphenyl)-4-fluorooxolan-3-amine) 関連製品

- 1804188-12-2(1-Bromo-1-(4-(difluoromethoxy)-3-ethylphenyl)propan-2-one)

- 929693-30-1(tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate)

- 951887-07-3(4-Methyl-2-(2-methyl-propenyl)-pyridine)

- 4904-83-0(5,11-Dihydro-5-methyl-10H-dibenzb,fazepin-10-one)

- 864356-15-0(3-methoxy-1,4'-bipiperidine)

- 1361669-35-3(2-[4-(2,4,6-Trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-ethylamine)

- 1385379-05-4(2-Chloro-N-(3-fluorophenyl)-N-(1-methylpiperidin-4-YL)pyridine-3-carboxamide)

- 503292-68-0(ethyl 4-chloro-2-sulfanylbenzoate)

- 2171926-55-7(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxybutanoylpiperidin-4-yl}acetic acid)

- 1019549-55-3(1-methyl-N-(3-methylbutyl)piperidin-4-amine)